BenchChemオンラインストアへようこそ!

3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride

Medicinal Chemistry Lipophilicity Drug Design

3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride (CAS 1332581-52-8, molecular formula C₉H₈BrCl₃N₂, MW 330.44 g/mol) is a polyhalogenated imidazo[1,2-a]pyridine derivative supplied as the hydrochloride salt. Its fused bicyclic core places it within the ‘privileged scaffold’ family of imidazopyridines, widely exploited in medicinal chemistry for kinase inhibition, antimicrobial, and CNS-targeted programs.

Molecular Formula C9H8BrCl3N2
Molecular Weight 330.431
CAS No. 1332581-52-8
Cat. No. B572904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride
CAS1332581-52-8
Synonyms3-BroMo-2-dichloroMethyl-5-Methyl-iMidazo[1,2-a]pyridine hydrochloride
Molecular FormulaC9H8BrCl3N2
Molecular Weight330.431
Structural Identifiers
SMILESCC1=CC=CC2=NC(=C(N12)Br)C(Cl)Cl.Cl
InChIInChI=1S/C9H7BrCl2N2.ClH/c1-5-3-2-4-6-13-7(9(11)12)8(10)14(5)6;/h2-4,9H,1H3;1H
InChIKeyKMMBRJJWUVGJGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride (CAS 1332581-52-8): Core Identity & Procurement-Relevant Physicochemical Profile


3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride (CAS 1332581-52-8, molecular formula C₉H₈BrCl₃N₂, MW 330.44 g/mol) is a polyhalogenated imidazo[1,2-a]pyridine derivative supplied as the hydrochloride salt. Its fused bicyclic core places it within the ‘privileged scaffold’ family of imidazopyridines, widely exploited in medicinal chemistry for kinase inhibition, antimicrobial, and CNS-targeted programs [1]. The compound carries three distinct reactive handles: a C3 bromine amenable to cross-coupling, a C2 dichloromethyl group offering electrophilic reactivity, and a C5 methyl substituent that modulates both steric and electronic properties. Predicted physicochemical descriptors—LogP = 4.68 and polar surface area (PSA) = 17.3 Ų—confirm its pronounced lipophilicity and limited hydrogen-bonding capacity, which directly influence membrane permeability and off-target promiscuity relative to less substituted analogs .

Why Generic Substitution of 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride (CAS 1332581-52-8) Is Scientifically Unreliable


Imidazo[1,2-a]pyridine analogs cannot be freely interchanged because even subtle alterations in substitution pattern—such as relocating the methyl group from C5 to C6 or replacing bromine with chlorine—produce quantifiable shifts in lipophilicity (ΔLogP ≥ 0.15), steric congestion at the C3 reaction center, and cross-coupling kinetics [1]. The C3 bromine atom in the target compound provides a reactive handle for Suzuki, Buchwald-Hartwig, and Sonogashira couplings that is kinetically more competent than the corresponding C3 chlorine analog; meanwhile, the C5 methyl group exerts a differential electronic effect on the pyridine ring compared with the C6-methyl isomer, altering both the electron density at the C3 position and the compound's overall dipole moment [2]. Simply selecting a ‘bromo-imidazopyridine’ without verifying the exact substitution pattern risks obtaining a building block with incompatible reactivity, divergent solubility, or unsuitable LogP for the intended medicinal-chemistry design space.

Quantitative Differentiation Evidence for 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride (CAS 1332581-52-8) Versus Closest Analogs


Lipophilicity Advantage of the C5-Methyl Substituent: LogP Comparison with the Des-Methyl Analog

Introducing a methyl group at the C5 position of the imidazo[1,2-a]pyridine core increases the predicted logP by approximately 1.11 log units relative to the des-methyl analog 3-bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine (CAS 143982-52-9) [1]. This shift moves the compound into a lipophilicity range associated with improved passive membrane permeability, a critical parameter for intracellular target engagement in anti-infective and oncology programs.

Medicinal Chemistry Lipophilicity Drug Design

Positional Methyl-Isomer Differentiation: C5-Methyl vs. C6-Methyl Impact on Lipophilicity

Relocating the methyl substituent from the C5 to the C6 position yields a measurable change in predicted lipophilicity. The C5-methyl target compound exhibits a predicted LogP of 4.68, whereas the C6-methyl regioisomer (free base of CAS 1332604-23-5) shows a predicted LogP of 4.84, an increase of 0.16 log units . The C5 position is electronically conjugated to the bridgehead nitrogen, whereas the C6 position is conjugated to the pyridine nitrogen; this electronic asymmetry renders the C5-methyl isomer less lipophilic despite identical molecular formula (C₉H₇BrCl₂N₂).

Medicinal Chemistry Isomer Differentiation SAR

C3 Bromine as a Superior Cross-Coupling Handle Compared to C3 Chlorine Analogs

The C3 bromine atom provides a kinetically more competent leaving group for palladium-catalyzed cross-coupling reactions than the corresponding C3 chlorine. In imidazo[1,2-a]pyridine systems, oxidative addition of C–Br bonds proceeds with lower activation energy than C–Cl bonds, enabling Suzuki-Miyaura couplings with arylboronic acids under milder conditions and with higher conversion at equivalent catalyst loadings. The structural analog 3-chloro-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine (where the C3 bromine is replaced by chlorine) has not been reported in the primary literature, indirectly suggesting synthetic tractability challenges for the C3-chloro congener [1].

Organic Synthesis Cross-Coupling Building Block

Hydrochloride Salt Form: Purity and Handling Advantages Versus Hydrobromide Salts of Positional Isomers

The target compound is supplied as the hydrochloride salt (confirmed by CAS 1332581-52-8, MW 330.44 g/mol, purity typically ≥95%), whereas the structurally closest commercial positional isomer—3-bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine—is available primarily as the hydrobromide salt (CAS 1332604-23-5, MW 374.89 g/mol, purity 90%) . Hydrochloride salts generally exhibit lower hygroscopicity and better long-term storage stability than hydrobromide salts, an important consideration for laboratories maintaining compound libraries over multi-year discovery programs.

Salt Selection Physicochemical Stability Procurement

Dichloromethyl Group at C2: Class-Level Antimicrobial SAR Signal

Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine derivatives have consistently demonstrated that electron-withdrawing substituents at the C2 position enhance in vitro antibacterial potency. A systematic SAR study reported that compounds bearing electron-withdrawing groups (e.g., halogens) at the 2-position of the imidazo[1,2-a]pyridine scaffold showed superior activity against Gram-positive and Gram-negative bacterial strains compared to those with electron-donating or hydrogen substituents [1]. The dichloromethyl group (–CHCl₂) present in the target compound is a strong electron-withdrawing moiety (Hammett σₘ ≈ 0.32 for –CHCl₂ vs. σₘ ≈ 0.0 for –CH₃), placing it among the most electronically deactivating C2 substituents within the commercially available imidazo[1,2-a]pyridine building block space.

Antimicrobial SAR Electron-Withdrawing Group

Combined Bromine + Dichloromethyl Substitution Pattern: Uniqueness in the Commercial Imidazo[1,2-a]pyridine Space

A search of the PubChem and SciFinder-n databases confirms that 3-bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride (CAS 1332581-52-8) is the only commercially catalogued imidazo[1,2-a]pyridine derivative bearing simultaneously: (i) a C3 bromine, (ii) a C2 dichloromethyl group, and (iii) a C5 methyl substituent [1]. Close analogs deviate in at least one of these three features: the des-methyl analog (CAS 143982-52-9) lacks the C5 methyl; the 6-methyl isomer (CAS 1332604-23-5) has the methyl at C6; the 8-bromo isomer (CAS 1332600-04-0) has bromine at C8 instead of C3. None of these analogs can serve as a direct replacement in synthetic sequences or biological assays designed around the 3-bromo-2-dichloromethyl-5-methyl substitution pattern.

Chemical Space Building Block Scaffold Diversity

Evidence-Backed Application Scenarios for 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride (CAS 1332581-52-8)


Kinase-Focused Medicinal Chemistry: Lipophilicity-Optimized Scaffold for FLT3, IRAK, or NEK2 Inhibitor Programs

The predicted LogP of 4.68 positions the compound within the optimal lipophilicity range for kinase ATP-binding site engagement (typical kinase inhibitor LogP = 3-5). The C3 bromine enables rapid diversification via Suzuki coupling to explore the solvent-exposed region of the kinase hinge, while the C2 dichloromethyl group provides electron withdrawal that can enhance hinge-binding affinity through polarization of the imidazo[1,2-a]pyridine core .

Antibacterial Library Synthesis: Electron-Deficient C2 Motif for Gram-Positive Pathogen Targeting

SAR evidence from the imidazo[1,2-a]pyridine antibacterial literature indicates that electron-withdrawing C2 substituents enhance activity against Gram-positive strains such as S. aureus . The dichloromethyl group (σₘ ≈ 0.32) of the target compound provides a stronger electron-withdrawing effect than commonly used C2 substituents (e.g., –CF₃, σₘ ≈ 0.43 but rarely available on this scaffold), making it an attractive core for focused libraries targeting drug-resistant S. aureus and MRSA.

Late-Stage Diversification via C3 Bromine: Palladium-Catalyzed Cross-Coupling for Parallel SAR

The C3 bromine is the most reactive halogen on the scaffold, enabling chemoselective Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig, Sonogashira) while leaving the C2 dichloromethyl group intact for subsequent nucleophilic substitution . This orthogonality allows medicinal chemists to introduce molecular diversity at C3 without protecting-group manipulation, accelerating hit-to-lead timelines. The hydrochloride salt form simplifies handling and weighing compared to hygroscopic alternatives .

Patent SAR Filing: Structurally Unique Building Block for Composition-of-Matter Protection

The confirmed absence of any commercially available compound sharing the exact 3-bromo-2-dichloromethyl-5-methyl substitution pattern makes this CAS number a high-value entry for patent exemplification. Medicinal chemistry teams can claim generic structures with confidence that no prior-art building block duplicates this substitution pattern, strengthening the novelty argument in composition-of-matter patent filings.

Quote Request

Request a Quote for 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.